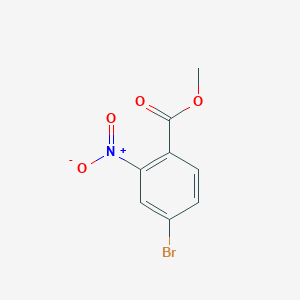

Methyl 4-bromo-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWDMAAPIWOIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592996 | |

| Record name | Methyl 4-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158580-57-5 | |

| Record name | Methyl 4-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 4-bromo-2-nitrobenzoate

CAS Number: 158580-57-5

This technical guide provides an in-depth overview of Methyl 4-bromo-2-nitrobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological significance.

Chemical and Physical Properties

This compound is a nitrobenzoate derivative with the molecular formula C₈H₆BrNO₄. The compound's key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 158580-57-5 | |

| Molecular Formula | C₈H₆BrNO₄ | |

| Molecular Weight | 260.04 g/mol | [1] |

| Melting Point | 74-76 °C | |

| Boiling Point | 327.6 ± 22.0 °C (Predicted) | |

| Density | 1.673 ± 0.06 g/cm³ (Predicted) | |

| Appearance | Colorless to light yellow crystalline powder | |

| Solubility | Soluble in organic solvents such as ethers and alcohols; insoluble in water. | |

| InChI Key | XYMZAFDNPJLOTP-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the precursor 4-bromo-2-nitrobenzoic acid, followed by its esterification.

Step 1: Synthesis of 4-bromo-2-nitrobenzoic acid

This protocol is adapted from a procedure for a similar compound.

Materials:

-

2,5-dibromo-1-nitrobenzene

-

Tetrahydrofuran (THF)

-

Phenyllithium in THF (0.88 M solution)

-

N,N-Dimethylformamide (DMF)

-

Sulfuric acid (dilute aqueous solution)

-

Ethyl acetate

-

Acetone

-

Jone's reagent

-

Isopropanol

-

Sodium hydroxide (2 M aqueous solution)

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve 2,5-dibromo-1-nitrobenzene (4.32 g, 15.4 mmol) in 250 mL of THF in a three-necked flask equipped with a stirrer and a thermometer.

-

Cool the solution to -105 °C using a suitable cooling bath.

-

Slowly add 19.8 mL (17.4 mmol) of 0.88 M phenyllithium in THF dropwise to the cooled solution.

-

Stir the mixture for 30 minutes at -105 °C.

-

Slowly add 5.4 mL (69.6 mmol) of DMF dropwise and allow the temperature to rise to -20 °C.

-

Add 100 mL of dilute aqueous sulfuric acid to the reaction mixture.

-

Concentrate the mixture under reduced pressure.

-

Extract the product with ethyl acetate (2 x 80 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield a brown solid.

-

Dissolve the crude solid (5.66 g) in 50 mL of acetone and cool in an ice bath.

-

Slowly add 20 mL of Jone's reagent to the solution under ice-cooling.

-

Allow the temperature to rise to room temperature.

-

Add isopropanol to the reaction mixture and concentrate.

-

Add 100 mL of 2 M aqueous sodium hydroxide solution and filter the mixture.

-

Acidify the filtrate with concentrated hydrochloric acid.

-

Collect the precipitate by filtration, wash with water, and dry to yield 4-bromo-2-nitrobenzoic acid (yield: 1.95 g, 52%).[2]

Step 2: Esterification of 4-bromo-2-nitrobenzoic acid

This is a general esterification procedure.

Materials:

-

4-bromo-2-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

Procedure:

-

In a round-bottomed flask, dissolve 4-bromo-2-nitrobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a colorless to light yellow crystalline solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring the ¹H NMR spectrum of an aromatic compound like this compound is as follows:

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for a reference signal at 0 ppm.

Data Acquisition:

-

Record the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Lock the instrument on the deuterium signal of the solvent.

-

Shim the sample to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard one-pulse experiment. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to 1-2 seconds.

2. High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method for the analysis of nitrobenzoate derivatives:

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic or phosphoric acid). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 230-254 nm (to be optimized based on the UV-Vis spectrum of the compound).

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase or a suitable organic solvent like acetonitrile.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

General Analytical Workflow

References

physical properties of Methyl 4-bromo-2-nitrobenzoate

An In-depth Technical Guide on the Physical Properties of Methyl 4-bromo-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known , a significant intermediate in various organic syntheses, including the preparation of pharmaceuticals, pesticides, and dyes.[1] This document outlines its key physical characteristics, experimental protocols for their determination, and a representative synthetic pathway.

Core Physical and Chemical Properties

This compound is an organic compound with the chemical formula C₈H₆BrNO₄.[1] It presents as a colorless to light yellow crystal or crystalline powder.[1]

Quantitative Data Summary

The following table summarizes the key quantitative .

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molar Mass | 260.04 g/mol | [1] |

| Melting Point | 72-74 °C | [1] |

| Boiling Point | 327.6 ± 22.0 °C (Predicted) | [1] |

| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethers and alcohols. | [1] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties and a common synthetic route are outlined below.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which the substance is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point is determined at a specific atmospheric pressure, as it varies with pressure.

-

Apparatus Setup: A small amount of the liquid sample is placed in a test tube with a boiling chip. An inverted capillary tube, sealed at the top, is placed inside the test tube. The test tube is then heated in a heating bath.

-

Heating and Observation: The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of this compound in various solvents is determined by direct observation.

-

Procedure: A small, measured amount of the compound is added to a test tube containing a known volume of the solvent (e.g., water, ethanol, ether).

-

Observation: The mixture is agitated, and the solubility is observed. The process can be repeated with increasing amounts of the solute to determine the approximate solubility limit. The compound is noted as soluble, partially soluble, or insoluble.

Synthesis of this compound

A general method for the preparation of this compound involves a two-step process.[1]

-

Esterification: 2-nitro-4-bromobenzaldehyde is reacted with methanol to produce 2-nitro-4-bromobenzoic acid methanol ester.

-

Reaction with Formic Acid: The resulting ester is then reacted with formic acid under alkaline conditions to yield this compound.[1]

Visualized Experimental Workflow: Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Safety Information

This compound is an organic compound with potential toxicity.[1] It is crucial to handle it with appropriate safety measures in a laboratory setting. Always wear personal protective equipment, including goggles, gloves, and a lab coat, during handling.[1] Avoid inhaling its vapors or allowing it to come into contact with skin.[1] In case of skin or eye contact, rinse immediately with plenty of water and seek medical attention.[1] Ingestion should be avoided, and medical help should be sought immediately if it occurs.[1]

References

An In-Depth Technical Guide to Methyl 4-bromo-2-nitrobenzoate: A Key Building Block in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-2-nitrobenzoate is a vital chemical intermediate that serves as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring bromo and nitro functional groups on a benzoate scaffold, offers multiple reactive sites for the construction of novel therapeutic agents. This technical guide provides a comprehensive overview of the key properties, synthesis, and analytical characterization of this compound, tailored for professionals in drug discovery and development.

Core Properties of this compound

This compound is a substituted aromatic compound with the chemical formula C₈H₆BrNO₄. Its molecular structure is characterized by a benzene ring substituted with a methyl ester group at position 1, a nitro group at position 2, and a bromine atom at position 4. This arrangement of functional groups imparts specific reactivity to the molecule, making it a valuable precursor in multi-step organic syntheses.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [2] |

| Monoisotopic Mass | 258.94803 Da | [1] |

| Appearance | Off-white to pale yellow crystalline powder | |

| Melting Point | 82-84 °C | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water. |

Role in Drug Discovery and Development

The strategic importance of this compound in drug discovery lies in its utility as a versatile scaffold. The bromine atom can be readily displaced or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce molecular diversity. The nitro group can be reduced to an amine, which can then be further functionalized to build complex heterocyclic structures or to act as a key pharmacophoric feature.

A notable example of the significance of the 4-bromo-2-nitrobenzoic acid scaffold, the precursor to this compound, is its use in the synthesis of Lonafarnib.[3] Lonafarnib is a farnesyltransferase inhibitor that has been investigated for the treatment of progeria and certain cancers. This underscores the potential of this chemical class in the development of targeted therapies.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the esterification of 4-bromo-2-nitrobenzoic acid.

Materials:

-

4-bromo-2-nitrobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane or Ethyl acetate

Procedure:

-

To a solution of 4-bromo-2-nitrobenzoic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane or ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.

Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm) and a characteristic splitting pattern for the three aromatic protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing nature of the nitro group and the bromine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the ester carbonyl carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are indicative of the substitution pattern.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:

-

C=O stretch (ester): Strong absorption around 1720-1740 cm⁻¹

-

NO₂ asymmetric stretch: Strong absorption around 1520-1560 cm⁻¹

-

NO₂ symmetric stretch: Strong absorption around 1340-1380 cm⁻¹

-

C-O stretch (ester): Absorption in the 1100-1300 cm⁻¹ region

-

C-Br stretch: Absorption in the 500-700 cm⁻¹ region

3.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragments would include the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂). A detailed fragmentation analysis can confirm the molecular structure.[4]

Synthetic Utility and Logical Workflow

The true value of this compound for drug development professionals is its potential to be elaborated into more complex, biologically active molecules. The following diagram illustrates a hypothetical synthetic workflow where this building block is transformed into a potential drug candidate.

Caption: Synthetic workflow from this compound.

This workflow demonstrates how the bromo and nitro functionalities can be sequentially modified to build a complex molecular architecture, a common strategy in medicinal chemistry.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined reactivity and versatile functional groups make it an essential tool for the synthesis of novel drug candidates. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for its effective utilization in the pursuit of new medicines.

References

A Comprehensive Technical Guide to the Solubility of Methyl 4-bromo-2-nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Methyl 4-bromo-2-nitrobenzoate, an important intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. It includes detailed experimental protocols and expected qualitative solubility based on the physicochemical properties of the compound and its structural analogs.

Introduction

This compound (C₈H₆BrNO₄, CAS No: 158580-57-5) is a crystalline solid that serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its solubility in organic solvents is a critical parameter for its use in chemical reactions, purification processes such as recrystallization, and formulation development. This guide outlines the theoretical considerations for its solubility and provides practical methods for its empirical determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | PubChem |

| Appearance | Colorless to light yellow crystal or crystalline powder | [1] |

| Melting Point | 72-74 °C | [1] |

| Boiling Point | ~315-320 °C | [1] |

Expected Qualitative Solubility

Based on available information, this compound is generally soluble in organic solvents such as ethers and alcohols and is insoluble in water.[1] The presence of a polar nitro group and an ester functional group, combined with a nonpolar brominated benzene ring, suggests a degree of solubility in a range of organic solvents. The principle of "like dissolves like" can be applied to predict its solubility.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group can engage in hydrogen bonding with the nitro and ester groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. |

| Halogenated | Dichloromethane, Chloroform | Likely Soluble | These solvents have an intermediate polarity and can often dissolve a wide range of organic compounds. |

Experimental Determination of Solubility

The following protocols provide standardized methods for quantitatively determining the solubility of this compound in various organic solvents.

General Experimental Workflow

The determination of solubility typically follows a systematic process of sample preparation, equilibration, and analysis.

Caption: A generalized workflow for the experimental determination of solubility.

Protocol 1: Gravimetric Method

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Micropipette

-

Pre-weighed evaporation dishes

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of this compound to a vial.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

-

Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a micropipette.

-

Transfer the supernatant to a pre-weighed evaporation dish.

-

Evaporate the solvent in a well-ventilated fume hood or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, re-weigh the evaporation dish.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

Protocol 2: UV-Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.

Materials:

-

This compound

-

Selected organic solvent (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Solubility Determination:

-

Prepare a saturated solution as described in steps 1-5 of the Gravimetric Method (Protocol 4.2).

-

Withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Synthesis and Purification Workflow

Understanding the synthesis and purification process of this compound can provide insights into suitable solvents for its handling and recrystallization.

Caption: A typical workflow for the synthesis and purification of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current literature, this guide provides a comprehensive framework for its determination. The provided experimental protocols offer reliable methods for generating this crucial data in a laboratory setting. The qualitative solubility predictions, based on the compound's structure, serve as a valuable starting point for solvent selection in synthesis, purification, and formulation. For researchers and professionals in drug development, the systematic approach outlined here will facilitate the effective and efficient use of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 4-bromo-2-nitrobenzoate, a key intermediate in the pharmaceutical and fine chemical industries. This document details two robust synthetic routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to aid in research and development.

Introduction

This compound is a valuable building block in organic synthesis, notably utilized in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The strategic placement of the bromo, nitro, and methyl ester functionalities on the benzene ring allows for a diverse range of chemical transformations. This guide will focus on two effective and commonly employed synthetic strategies: the oxidation of 4-bromo-2-nitrotoluene followed by esterification, and a route involving a Sandmeyer reaction of 4-amino-2-nitrobenzoic acid.

Pathway 1: Oxidation of 4-bromo-2-nitrotoluene and Subsequent Esterification

This pathway presents a straightforward two-step synthesis commencing with the oxidation of the commercially available 4-bromo-2-nitrotoluene to 4-bromo-2-nitrobenzoic acid, which is then esterified to yield the final product.

Experimental Protocol

Step 1: Oxidation of 4-bromo-2-nitrotoluene to 4-bromo-2-nitrobenzoic acid

This protocol is adapted from established procedures for the oxidation of similar nitrotoluene derivatives.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-bromo-2-nitrotoluene (1 equivalent) with an aqueous solution of a strong oxidizing agent, such as sodium dichromate (Na₂Cr₂O₇) or potassium permanganate (KMnO₄).

-

Acidification: While stirring, slowly add concentrated sulfuric acid (H₂SO₄). The addition is exothermic and should be controlled to maintain a manageable reaction rate.

-

Heating: After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure the complete oxidation of the methyl group.

-

Work-up: Cool the reaction mixture and pour it into ice water. The crude 4-bromo-2-nitrobenzoic acid will precipitate.

-

Purification: Collect the solid by vacuum filtration and wash it with cold water. To remove inorganic salts, the crude product can be dissolved in a dilute aqueous base (e.g., NaOH), filtered, and then re-precipitated by the addition of a strong acid (e.g., HCl). The purified 4-bromo-2-nitrobenzoic acid is then collected by filtration and dried.

Step 2: Esterification of 4-bromo-2-nitrobenzoic acid to this compound

This is a standard Fischer esterification procedure.[3]

-

Reaction Setup: In a round-bottom flask, suspend 4-bromo-2-nitrobenzoic acid (1 equivalent) in an excess of methanol (CH₃OH), which acts as both the solvent and the reactant.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and reduce the volume of methanol using a rotary evaporator.

-

Extraction: Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data

| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | 4-bromo-2-nitrotoluene | Sodium Dichromate, Sulfuric Acid | Water | ~1-2 hours | Reflux | 82-86[2] |

| 2 | 4-bromo-2-nitrobenzoic acid | Methanol, Sulfuric Acid | Methanol | 19-24 hours | Reflux | ~93[3] |

Logical Workflow Diagram

Pathway 2: Synthesis via Sandmeyer Reaction

This alternative pathway begins with 4-amino-2-nitrobenzoic acid and utilizes the Sandmeyer reaction to introduce the bromine atom, followed by esterification.

Experimental Protocol

Step 1: Diazotization of 4-amino-2-nitrobenzoic acid

-

Dissolution: Dissolve 4-amino-2-nitrobenzoic acid (1 equivalent) in an aqueous solution of a strong acid, such as hydrobromic acid (HBr), and cool the mixture to 0-5 °C in an ice bath.

-

Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred suspension. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.

Step 2: Sandmeyer Reaction to form 4-bromo-2-nitrobenzoic acid

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

-

Reaction: Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. The evolution of nitrogen gas will be observed.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to ensure the complete decomposition of the diazonium salt.

-

Isolation: Cool the mixture, and the crude 4-bromo-2-nitrobenzoic acid will precipitate. Collect the solid by filtration and wash with water.

Step 3: Esterification of 4-bromo-2-nitrobenzoic acid

This step is identical to Step 2 in Pathway 1.

Quantitative Data

| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 & 2 | 4-amino-2-nitrobenzoic acid | Sodium Nitrite, Copper(I) Bromide, Hydrobromic Acid | Water | 2-4 hours | 0-5 °C then heat | Not specified, but generally moderate to good |

| 3 | 4-bromo-2-nitrobenzoic acid | Methanol, Sulfuric Acid | Methanol | 19-24 hours | Reflux | ~93[3] |

Signaling Pathway Diagram

Conclusion

Both presented pathways offer viable routes to this compound. The choice of pathway may depend on the availability and cost of the starting materials, as well as considerations of reaction scale and safety. Pathway 1 is a more direct approach if 4-bromo-2-nitrotoluene is readily accessible. Pathway 2 provides an alternative when starting from the corresponding amino-substituted benzoic acid. The provided protocols and data serve as a foundational guide for the synthesis and further development of processes involving this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 4-bromo-2-nitrobenzoate, a key intermediate in pharmaceutical and organic synthesis. This document details various starting materials, providing in-depth experimental protocols and quantitative data to facilitate laboratory application.

Core Synthetic Strategies

The synthesis of this compound can be approached from several strategic starting points. The most common and practical routes include:

-

Esterification of 4-bromo-2-nitrobenzoic acid: The most direct method, involving the conversion of the carboxylic acid to its methyl ester.

-

Nitration of Methyl 4-bromobenzoate: An electrophilic aromatic substitution to introduce the nitro group onto the pre-existing methyl ester of 4-bromobenzoic acid.

-

Oxidation and Esterification of 1-bromo-4-methyl-2-nitrobenzene: A two-step process beginning with the oxidation of a methyl group to a carboxylic acid, followed by esterification.

-

Sandmeyer Reaction of an Amino Precursor: A versatile method for introducing the bromo substituent via a diazonium salt intermediate.

Each of these pathways offers distinct advantages and challenges, which will be elaborated upon in the following sections.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data associated with the viable synthetic pathways to this compound, based on analogous and directly reported reactions.

| Starting Material(s) | Synthetic Route | Key Reagents | Typical Reaction Time | Typical Yield (%) | Purity Notes |

| 4-bromo-2-nitrobenzoic acid | Fischer Esterification | Methanol, Sulfuric acid | 1-24 hours | 90-95% | High purity achievable with simple recrystallization.[1][2] |

| Methyl 4-bromobenzoate | Electrophilic Nitration | Nitric acid, Sulfuric acid | 1-2 hours | 60-85% | Potential for isomeric impurities, requiring careful purification.[3][4][5] |

| 1-bromo-4-methyl-2-nitrobenzene | Oxidation & Esterification | Potassium permanganate; Methanol, Sulfuric acid | 2-6 hours (Oxidation), 1-24 hours (Esterification) | 50-70% (overall) | Yield can be variable depending on oxidation efficiency. |

| Methyl 4-amino-2-nitrobenzoate | Diazotization & Sandmeyer Reaction | Sodium nitrite, HBr, Copper(I) bromide | 2-4 hours | 60-80% | Diazonium intermediates can be unstable; requires careful temperature control.[6][7] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations.

Protocol 1: Fischer Esterification of 4-bromo-2-nitrobenzoic acid

This protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.[2][8][9]

Materials:

-

4-bromo-2-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from methanol.

Protocol 2: Nitration of Methyl 4-bromobenzoate

This protocol is based on established methods for the nitration of methyl benzoate.[3][4][10][11][12][13]

Materials:

-

Methyl 4-bromobenzoate

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Methanol

Procedure:

-

In a flask, cool concentrated sulfuric acid (4-5 mL per gram of ester) in an ice-water bath to 0-5 °C.

-

Slowly add Methyl 4-bromobenzoate (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of cold concentrated sulfuric acid. Keep this mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of Methyl 4-bromobenzoate over 15-30 minutes, maintaining the reaction temperature below 15 °C.

-

After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from methanol to obtain pure this compound.

Protocol 3: Oxidation of 1-bromo-4-methyl-2-nitrobenzene followed by Esterification

This two-step protocol involves the oxidation of the methyl group to a carboxylic acid, followed by Fischer esterification as described in Protocol 1.[14][15][16][17]

Part A: Oxidation

Materials:

-

1-bromo-4-methyl-2-nitrobenzene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, suspend 1-bromo-4-methyl-2-nitrobenzene (1.0 eq) in a solution of sodium carbonate in water.

-

Heat the mixture to reflux and add a solution of potassium permanganate (2.0-3.0 eq) in water portion-wise over 1-2 hours.

-

Maintain reflux until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

-

To the combined filtrate, add sodium bisulfite until the solution is colorless.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the 4-bromo-2-nitrobenzoic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Part B: Esterification

-

Proceed with the esterification of the obtained 4-bromo-2-nitrobenzoic acid as detailed in Protocol 1 .

Protocol 4: Sandmeyer Reaction of Methyl 4-amino-2-nitrobenzoate

This protocol outlines the diazotization of an amino group followed by a copper(I) bromide mediated bromination.[6][7][18][19]

Materials:

-

Methyl 4-amino-2-nitrobenzoate

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

Procedure:

-

Dissolve Methyl 4-amino-2-nitrobenzoate (1.0 eq) in a mixture of hydrobromic acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described synthetic pathways.

Caption: Synthetic pathways to this compound.

Caption: Experimental workflow for Fischer Esterification.

Caption: Logical relationship for the nitration of Methyl 4-bromobenzoate.

References

- 1. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. echemi.com [echemi.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. ochem.weebly.com [ochem.weebly.com]

- 14. Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. Kinetic studies of the oxidation of aromatic compounds by potassium permanganate. Part II. Substituted toluenes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 19. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 4-bromo-2-nitrobenzoate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Methyl 4-bromo-2-nitrobenzoate, tailored for researchers, scientists, and professionals in drug development. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, along with mass spectrometry (MS) information. Furthermore, it outlines standardized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The NMR and IR data are predicted based on established substituent effects and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.1-8.3 | d | ~2.0 | H-3 |

| ~7.8-8.0 | dd | ~8.5, 2.0 | H-5 |

| ~7.6-7.8 | d | ~8.5 | H-6 |

| ~3.9 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164-166 | C=O |

| ~148-150 | C-NO₂ |

| ~135-137 | C-H |

| ~132-134 | C-H |

| ~130-132 | C-Br |

| ~125-127 | C-COOCH₃ |

| ~123-125 | C-H |

| ~53-55 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1730-1715 | Strong | Ester C=O stretch |

| ~1600, 1485 | Medium-Strong | Aromatic C=C stretch |

| ~1550-1530 | Strong | Asymmetric NO₂ stretch |

| ~1350-1330 | Strong | Symmetric NO₂ stretch |

| ~1280-1250 | Strong | Ester C-O stretch |

| ~1100-1000 | Medium | C-Br stretch |

| ~850-800 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

The molecular formula for this compound is C₈H₆BrNO₄. The monoisotopic mass is 258.94803 Da.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Adduct |

| 259.95531 | [M+H]⁺ |

| 281.93725 | [M+Na]⁺ |

| 257.94075 | [M-H]⁻ |

| 276.98185 | [M+NH₄]⁺ |

| 297.91119 | [M+K]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure a homogeneous solution, gently vortex or sonicate the mixture.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

Ensure the solution height in the NMR tube is between 4 and 5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the spectrum. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (typically to the residual solvent peak or an internal standard like TMS).

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation :

-

Place a small amount (1-2 mg) of finely ground this compound into an agate mortar.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly for several minutes to create a fine, homogeneous powder.

-

Transfer a portion of the powdered mixture into a pellet press.

-

Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition :

-

Carefully remove the KBr pellet from the press and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum.

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a stock solution of this compound by dissolving approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

If any solid particles are present, filter the solution before introduction into the mass spectrometer.

-

-

Data Acquisition (using Electrospray Ionization - ESI) :

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a constant flow rate.

-

The sample is ionized by applying a high voltage to a capillary, creating a fine spray of charged droplets.

-

As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.

-

These ions are then guided into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to Methyl 3-bromo-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-nitrobenzoate, a halogenated and nitrated aromatic ester, is a key intermediate in the synthesis of complex organic molecules. Its IUPAC name is methyl 3-bromo-5-nitrobenzoate.[1][2] This whitepaper provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a precursor in the development of pharmacologically active compounds, particularly P2Y receptor antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-bromo-5-nitrobenzoate is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | methyl 3-bromo-5-nitrobenzoate | [1][2] |

| Molecular Formula | C8H6BrNO4 | [1][2] |

| Molecular Weight | 260.04 g/mol | [1][2] |

| CAS Number | 6307-87-5 | [2] |

| Melting Point | 71-74 °C | |

| Boiling Point | 326.0 ± 22.0 °C at 760 mmHg | |

| Appearance | White solid | |

| ¹H NMR (300MHz, Chloroform-d) | δ 8.74 (s, 1H), 8.57 (s, 1H), 8.46 (s, 1H), 3.95 (s, 3H) |

Synthesis of Methyl 3-bromo-5-nitrobenzoate

The synthesis of Methyl 3-bromo-5-nitrobenzoate is typically achieved through a two-step process starting from 3-nitrobenzoic acid. The experimental protocol is detailed below.

Experimental Protocol

Step 1: Preparation of 3-bromo-5-nitrobenzoic acid

-

Dissolve 3-nitrobenzoic acid (5.0g, 29.92mmol) in 50mL of concentrated sulfuric acid at 0°C.

-

Slowly add N-bromosuccinimide (6.35g, 35.90mmol) to the reaction mixture.

-

After the addition is complete, heat the mixture in a 65°C oil bath and stir for 2 hours.

-

Upon completion, pour the reaction solution into ice water and stir for 1 hour.

-

Filter the resulting precipitate, wash with ice water, and dry to obtain 3-bromo-5-nitrobenzoic acid.

-

Yield: Approximately 6.9g (95%) of a white solid.

-

¹H NMR (300MHz, Chloroform-d): δ 8.94 (s, 1H), 8.64 (s, 1H), 8.60 (s, 1H).

Step 2: Preparation of Methyl 3-bromo-5-nitrobenzoate

-

Dissolve 3-bromo-5-nitrobenzoic acid (5g, 23.14mmol) in 25mL of methanol and cool to 0°C.

-

Add 15mL of thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, slowly add 100mL of saturated NaHCO₃ solution and stir for 30 minutes.

-

Extract the product with ethyl acetate (3 times).

-

Wash the combined organic phases with saturated saline solution and dry with anhydrous sodium sulfate.

-

Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 10:1) to yield Methyl 3-bromo-5-nitrobenzoate.

-

Yield: Approximately 4.6g (86.46%) of a white solid.

Synthesis Workflow

References

Methyl 4-bromo-2-nitrobenzoate: A Comprehensive Health and Safety Guide for Laboratory Professionals

Introduction

Methyl 4-bromo-2-nitrobenzoate is a chemical intermediate widely utilized in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1] This guide provides an in-depth overview of its health and safety aspects, tailored for researchers, scientists, and drug development professionals. Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation.[2]

GHS Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Respiratory Tract Irritation | |

| Acute Toxicity (Oral) | 4 |

| Hazardous to the Aquatic Environment, Long-Term | 3 |

Note: GHS classification information is aggregated from multiple sources and may vary slightly between suppliers.[2][3][4]

GHS Label Elements:

-

Pictograms:

-

-

Signal Word: Warning [5]

-

Hazard Statements:

-

Precautionary Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol |

| Appearance | Colorless to light yellow crystal or crystalline powder |

| Melting Point | 72-74 °C |

| Boiling Point | Approximately 315-320 °C |

| Solubility | Insoluble in water; Soluble in ethers and alcohols |

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following PPE is mandatory when handling this compound:

| Body Part | Protection | Specifications and Best Practices |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or punctures before each use.[8] |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles | A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[8] |

| Body | Laboratory coat | A full-length, buttoned laboratory coat should be worn. For larger quantities, a chemical-resistant apron is recommended.[8] |

| Respiratory | NIOSH-approved respirator | Not generally required for small quantities in a well-ventilated area. Use a respirator if dust is generated or if ventilation is inadequate.[8] |

Safe Handling Workflow

A systematic workflow is critical for minimizing exposure and preventing contamination.

References

- 1. chembk.com [chembk.com]

- 2. Methyl 2-Bromo-4-nitrobenzoate | C8H6BrNO4 | CID 15833211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Electrophilic Aromatic Substitution in Nitrobenzoates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) reactions on nitrobenzoate substrates. It covers the core principles governing reactivity and regioselectivity, quantitative data on reaction outcomes, detailed experimental protocols, and the significant limitations of these reactions, particularly concerning Friedel-Crafts chemistry.

Core Principles: The Challenge of a Doubly Deactivated Ring

Executing an electrophilic aromatic substitution on a nitrobenzoate ring presents a significant synthetic challenge. The substrate contains two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the ester group (-COOR). Their combined electronic effects dictate the ring's reactivity and the orientation of incoming electrophiles.

-

Nitro Group (-NO₂): This is one of the strongest deactivating groups. It withdraws electron density from the aromatic ring through both the inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms, and a powerful resonance effect (-M).[1][2][3] This withdrawal significantly reduces the ring's nucleophilicity, making it much less reactive towards electrophiles than benzene.[1] The resonance structures show that the ortho and para positions bear a partial positive charge, which repels incoming electrophiles.[3][4] Consequently, the nitro group is a strong meta-director.[3]

-

Ester Group (-COOR): The ester group is also a deactivating, meta-directing substituent.[5][6][7] Like the nitro group, it withdraws electron density via induction (-I) and resonance (-M), with the carbonyl carbon pulling electron density out of the ring.

When both groups are present on the same ring, their deactivating effects are cumulative, rendering the nitrobenzoate ring extremely electron-poor and highly unreactive.[8] Electrophilic substitution is therefore sluggish and requires forcing conditions, such as high temperatures and strongly acidic catalysts. The directing effects of the two groups are synergistic when they are positioned meta to each other, both directing an incoming electrophile to the positions meta to themselves.

Reaction Mechanism and Regioselectivity

The mechanism for EAS on a deactivated ring like a nitrobenzoate follows the canonical two-step pathway:

-

Generation and Attack: A strong electrophile (E⁺), typically generated in situ, is attacked by the π-electron system of the aromatic ring. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][10][11]

-

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, restoring the ring's aromaticity.[10][11]

The pronounced meta-regioselectivity is a direct consequence of the stability of the intermediate sigma complex. When the electrophile attacks at the ortho or para position relative to an EWG, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the deactivating group. This is a highly unfavorable and destabilizing arrangement. In contrast, attack at the meta position ensures that the positive charge is never placed adjacent to the electron-withdrawing substituent. The meta pathway, while still energetically costly due to the ring's deactivation, proceeds through the "least unstable" intermediate and is therefore overwhelmingly favored.[10]

Quantitative Data on Regioselectivity and Yields

The most common EAS reaction involving a benzoate is its nitration to produce a nitrobenzoate. Further substitution on the resulting dinitro- or ester-nitro-aromatic is exceptionally difficult. The following tables provide quantitative data for the nitration of relevant substituted benzenes, illustrating the powerful directing effects and typical yields.

Table 1: Regioselectivity of Nitration for Substituted Benzenes

| Substituent (Y) | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reference |

|---|---|---|---|---|

| -CO₂CH₃ | 28 | 66 | 6 | [12] |

| -NO₂ | 7 | 91 | 2 | [12] |

| -Cl | 35 | 1 | 64 | [12] |

| -CH₃ | 63 | 3 | 34 |[12] |

Table 2: Isomer Distribution in Halogenation and Nitration of Nitrobenzene

| Reaction | Conditions | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reference |

|---|---|---|---|---|---|

| Chlorination | FeCl₃, 35-45°C | 10 | 86 | 4 | [13] |

| Nitration | 96% H₂SO₄ | 7.1 | 91.5 | 1.4 |[13] |

Table 3: Reported Yields for the Nitration of Methyl Benzoate

| Product | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methyl 3-nitrobenzoate | HNO₃ / H₂SO₄, 0-20°C | 60 - 85 | [5] |

| Methyl 3-nitrobenzoate | HNO₃ / H₂SO₄, Recrystallized | 77 |[14] |

Key Reactions and Critical Limitations

Feasible Reactions (Under Forcing Conditions)

-

Nitration: The introduction of a nitro group is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid"). The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[5][9][11]

-

Halogenation: Bromination or chlorination requires a potent Lewis acid catalyst, such as FeBr₃ or FeCl₃, to polarize the halogen molecule and generate a sufficiently strong electrophile.

-

Sulfonation: This reaction requires fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to generate the electrophile, which is SO₃ (or protonated HSO₃⁺).[11]

Infeasible Reactions: The Failure of Friedel-Crafts

A critical limitation when working with nitrobenzoates is their complete lack of reactivity in Friedel-Crafts alkylation and acylation reactions .[15][16] There are two primary reasons for this failure:

-

Extreme Ring Deactivation: The aromatic ring is so electron-poor that it is not nucleophilic enough to attack the relatively stable carbocation (alkylation) or acylium ion (acylation) intermediates.[17][18]

-

Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong Lewis acid. It will preferentially coordinate with the non-bonding electrons on the oxygen atoms of the nitro or ester groups rather than with the alkyl/acyl halide.[17][19] This forms a complex that further deactivates the ring and renders the catalyst ineffective.[17]

Detailed Experimental Protocol: Nitration of Methyl Benzoate

This protocol details the synthesis of methyl 3-nitrobenzoate, a classic example of EAS on a deactivated ring.[5][20][21]

Safety: This procedure involves highly corrosive and oxidizing strong acids. All operations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Materials:

-

Methyl benzoate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Methanol (MeOH)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry test tube, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid. Cool this mixture thoroughly in an ice-water bath.[21]

-

Preparation of the Substrate: In a 50 mL conical flask, place 2.0 g of methyl benzoate. Slowly and with swirling, add 4.0 mL of concentrated sulfuric acid. Cool this mixture in the ice-water bath until the internal temperature is below 5°C.[21]

-

Reaction - Controlled Addition: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred methyl benzoate solution over approximately 15 minutes. It is critical to maintain the internal temperature of the reaction mixture between 0°C and 10°C throughout the addition to prevent the formation of dinitrated byproducts.[5][20]

-

Reaction - Completion: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Let the reaction stand for an additional 15 minutes with occasional stirring.[20]

-

Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing approximately 20 g of crushed ice. Stir the resulting slurry until all the ice has melted. A solid precipitate of the crude product should form.[20]

-

Isolation and Purification:

-

Isolate the crude solid product by vacuum filtration using a Hirsch or Büchner funnel.[20]

-

Wash the filter cake twice with 10 mL portions of cold water, followed by two washes with 5 mL portions of ice-cold methanol to remove residual acids and unreacted starting material.[20]

-

Purify the crude product by recrystallization from a minimal amount of hot methanol.[20][21]

-

-

Analysis: Allow the purified crystals to air dry completely. Record the final mass to calculate the percent yield and determine the melting point. The expected melting point of methyl 3-nitrobenzoate is 78°C.[8]

Conclusion

Electrophilic aromatic substitution on nitrobenzoates is a challenging but well-understood transformation governed by the powerful deactivating and meta-directing effects of the nitro and ester functionalities. Successful substitutions are generally limited to nitration, halogenation, and sulfonation and universally require harsh, forcing conditions. The inability of these electron-deficient substrates to undergo Friedel-Crafts reactions is a key limitation. Despite these challenges, the selective formation of meta-substituted products, such as methyl 3-nitrobenzoate, provides valuable and versatile intermediates for the synthesis of more complex molecules in pharmaceutical and agrochemical research.[5]

References

- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. quora.com [quora.com]

- 5. echemi.com [echemi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. aiinmr.com [aiinmr.com]

- 10. ijrti.org [ijrti.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. quora.com [quora.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. community.wvu.edu [community.wvu.edu]

- 20. westfield.ma.edu [westfield.ma.edu]

- 21. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

Methodological & Application

synthesis of Methyl 4-bromo-2-nitrobenzoate from 4-bromo-2-nitrotoluene

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of Methyl 4-bromo-2-nitrobenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis begins with the oxidation of 4-bromo-2-nitrotoluene to its corresponding carboxylic acid, 4-bromo-2-nitrobenzoic acid, using potassium permanganate. The intermediate acid is then converted to the final methyl ester via a Fischer esterification reaction catalyzed by sulfuric acid. This document offers detailed experimental procedures, data tables for reagent and yield tracking, and workflow diagrams to ensure successful replication by researchers in organic synthesis and drug development.

Introduction

This compound is a key building block in organic synthesis, utilized in the creation of more complex molecules for agrochemicals, dyes, and particularly, pharmaceuticals. The described synthetic route involves two fundamental and robust organic transformations: the oxidation of a methyl group on an aromatic ring and the subsequent esterification of the resulting carboxylic acid. The first step employs potassium permanganate, a powerful and common oxidizing agent, to convert the toluene derivative into a benzoic acid.[1][2] The second step is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[3][4] This note provides reliable and detailed protocols for both transformations for use by researchers and scientists.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

-

Oxidation: 4-bromo-2-nitrotoluene is oxidized to 4-bromo-2-nitrobenzoic acid.

-

Esterification: 4-bromo-2-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst to yield this compound.

Figure 1: Two-step synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagent and Product Data for Step 1: Oxidation

| Compound | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Molar Ratio |

| 4-bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 10.0 | 2.16 | 1.0 |

| Potassium Permanganate | KMnO₄ | 158.03 | 30.0 | 4.74 | 3.0 |

| 4-bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | - | Theoretical: 2.46 | - |

| Typical Yield | - | - | - | 1.72 - 2.09 | 70-85% |

Table 2: Reagent and Product Data for Step 2: Esterification

| Compound | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Molar Ratio |

| 4-bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | 7.0 | 1.72 | 1.0 |

| Methanol | CH₃OH | 32.04 | - | 56 mL | Excess |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | - | 0.7 mL | Catalytic |

| This compound | C₈H₆BrNO₄ | 260.04 | - | Theoretical: 1.82 | - |

| Typical Yield | - | - | - | 1.55 - 1.73 | 85-95% |

Experimental Workflow

The diagram below outlines the general laboratory workflow for the complete synthesis.

Figure 2: Experimental workflow for the synthesis.

Experimental Protocols

Safety Precaution: This synthesis involves strong oxidizers, corrosive acids, and flammable solvents. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Oxidation of 4-bromo-2-nitrotoluene

This protocol details the conversion of 4-bromo-2-nitrotoluene to 4-bromo-2-nitrobenzoic acid using potassium permanganate.[1]

Materials:

-

4-bromo-2-nitrotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Celite or filter aid (optional)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

Procedure:

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-bromo-2-nitrotoluene (2.16 g, 10.0 mmol) and sodium carbonate (1.2 g, ~11 mmol) with 100 mL of distilled water.

-

Reaction: Heat the mixture to a gentle reflux with vigorous stirring.

-

Oxidant Addition: In a separate beaker, dissolve potassium permanganate (4.74 g, 30.0 mmol) in 80 mL of hot distilled water. Slowly add this purple solution dropwise to the refluxing reaction mixture over a period of 1-2 hours.

-

Reaction Monitoring: After the addition is complete, continue to reflux the mixture. The purple color of the permanganate should disappear as it is consumed. The reaction is complete when the purple color persists for more than 20 minutes, indicating the starting material has been consumed.[1] This may take several hours.

-

Quenching: Cool the reaction mixture to room temperature. Carefully add solid sodium bisulfite in small portions until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.[1]

-

Filtration: Filter the hot mixture through a Buchner funnel (a pad of Celite can be used to aid filtration) to remove the manganese dioxide. Wash the filter cake with a small amount of hot water (2 x 20 mL).

-

Precipitation: Combine the filtrate and washings in a large beaker and cool in an ice bath. With stirring, slowly acidify the clear filtrate by adding concentrated hydrochloric acid until the pH is approximately 1-2. A white or pale-yellow precipitate of 4-bromo-2-nitrobenzoic acid will form.

-

Isolation and Purification: Collect the solid product by suction filtration. Wash the precipitate thoroughly with cold distilled water (3 x 30 mL) to remove any inorganic salts. Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol/water if necessary.

Protocol 2: Fischer Esterification to this compound

This protocol describes the conversion of 4-bromo-2-nitrobenzoic acid to its methyl ester.[4][5]

Materials:

-

4-bromo-2-nitrobenzoic acid (dried from Protocol 1)

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Distilled water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

Procedure:

-

Setup: Place the dried 4-bromo-2-nitrobenzoic acid (e.g., 1.72 g, 7.0 mmol) in a 250 mL round-bottom flask containing a magnetic stir bar. Add 56 mL of methanol.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.7 mL) to the flask.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the reaction flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing approximately 200 g of crushed ice with stirring. A precipitate should form immediately.[5]

-

Isolation: Collect the solid product by suction filtration and wash it thoroughly with cold distilled water (3 x 30 mL).

-

Neutralization: To remove any unreacted acid, wash the crude product on the filter with a cold, saturated solution of sodium bicarbonate (2 x 20 mL), followed by another wash with cold distilled water (2 x 20 mL).

-

Purification and Drying: The crude product should be recrystallized from a minimal amount of hot methanol.[5] Collect the purified crystals by suction filtration, wash with a small amount of cold methanol, and dry thoroughly in a vacuum oven to yield this compound as a crystalline solid.

References

Application Note: Laboratory Scale Synthesis of Methyl 4-bromo-2-nitrobenzoate

Abstract